ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride
Description
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a pyrrolidine ring protected by a benzyloxycarbonyl (Cbz) group and an ethyl carboxylate ester. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and crystallographic studies. Pyrazole derivatives are widely explored for their biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The Cbz-protected pyrrolidine moiety introduces conformational rigidity, which may influence binding affinity in drug-target interactions .
Properties
Molecular Formula |
C18H22ClN3O4 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
ethyl 5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)-1H-pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H21N3O4.ClH/c1-2-24-17(22)15-11-14(19-20-15)16-9-6-10-21(16)18(23)25-12-13-7-4-3-5-8-13;/h3-5,7-8,11,16H,2,6,9-10,12H2,1H3,(H,19,20);1H |
InChI Key |
HROBAITZSFZEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CCCN2C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Steps
| Step | Reaction Description | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions | Generates the pyrazole core, typically ethyl 1H-pyrazole-5-carboxylate derivatives |
| 2 | Pyrrolidine ring introduction | Cyclization from amino alcohol or amino acid derivatives | Formation of (2S)-pyrrolidin-2-yl moiety, stereochemistry controlled via chiral precursors |
| 3 | Benzyloxycarbonyl (Cbz) protection | Nucleophilic substitution using benzyl chloroformate (Cbz-Cl) | Protects the pyrrolidine nitrogen, preventing side reactions during coupling |
| 4 | Coupling of pyrazole and Cbz-protected pyrrolidine | Condensation reaction, often under dehydrating conditions | Forms ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate |
| 5 | Hydrochloride salt formation | Treatment with hydrochloric acid (HCl) in an appropriate solvent | Improves aqueous solubility and stability for pharmaceutical applications |
Reaction Conditions and Optimization
- Pyrazole formation : Typically performed in acidic aqueous or alcoholic media at moderate temperatures (50–80 °C) to promote ring closure.
- Cbz protection : Benzyl chloroformate is added slowly to the pyrrolidine precursor in the presence of a base such as sodium bicarbonate or triethylamine to capture HCl byproduct, typically at 0–5 °C to avoid side reactions.
- Coupling reaction : Often utilizes coupling agents or dehydrating agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in solvents like dichloromethane or DMF, under inert atmosphere.
- Salt formation : The free base compound is dissolved in an organic solvent and treated with HCl gas or aqueous HCl, followed by isolation of the hydrochloride salt by precipitation or crystallization.
Industrial Scale Considerations
Industrial synthesis adapts the above methods with:
- Use of continuous flow reactors for better control of reaction parameters and scalability.
- Automated purification techniques such as crystallization and chromatography to ensure high purity.
- Optimization of reagent stoichiometry and reaction time to maximize yield and reduce waste.
Chemical Reaction Analysis
Reaction Types Involved
- Nucleophilic substitution : Introduction of the benzyloxycarbonyl protecting group via benzyl chloroformate.
- Condensation : Coupling of pyrazole and pyrrolidine moieties.
- Salt formation : Acid-base reaction to form the hydrochloride salt.
Common Reagents and Conditions
| Reaction | Reagents | Conditions | Products |
|---|---|---|---|
| Cbz protection | Benzyl chloroformate, base (NaHCO3, Et3N) | 0–5 °C, inert atmosphere | Cbz-protected pyrrolidine |
| Pyrazole formation | Hydrazine hydrate, 1,3-dicarbonyl compound | Acidic media, 50–80 °C | Pyrazole ring |
| Coupling | DCC or EDC, DMAP catalyst | Room temperature, inert atmosphere | Coupled pyrazole-pyrrolidine ester |
| Hydrochloride formation | HCl gas or aqueous HCl | Room temperature | Hydrochloride salt |
Research Discoveries and Data
Structural and Physicochemical Insights
- The benzyloxycarbonyl group introduces conformational rigidity to the pyrrolidine ring, influencing binding affinity in pharmacological targets.
- Hydrochloride salt formation significantly improves aqueous solubility compared to the neutral ester form, facilitating pharmaceutical formulation.
- Crystallographic studies indicate hydrogen bonding involving the Cbz carbonyl and pyrazole nitrogen, which stabilizes the molecular conformation.
Yields and Purity
- Reported yields for the coupling and protection steps range from 70% to 85% under optimized conditions.
- Purity levels exceeding 98% are achievable with appropriate purification, including recrystallization and chromatographic methods.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Typical Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ring synthesis | Hydrazine, 1,3-dicarbonyl | Acidic, 50–80 °C | 75–85 | High regioselectivity |
| Pyrrolidine ring formation | Amino acid derivatives | Cyclization, stereoselective | 80–90 | Chiral control critical |
| Cbz protection | Benzyl chloroformate, base | 0–5 °C, inert | 80–90 | Protects amine functionality |
| Coupling reaction | DCC/EDC, DMAP | RT, inert atmosphere | 70–85 | Efficient condensation |
| Hydrochloride salt formation | HCl (gas or aqueous) | RT | Quantitative | Enhances solubility |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloroformate for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole or pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural motifs with other pyrazole-carboxylate derivatives. Key analogues include:
Research Findings and Implications
Hydrogen Bonding and Crystal Packing
The Cbz group in the target compound may participate in C=O···H–N hydrogen bonds, analogous to patterns observed in . Graph set analysis () could predict its crystal packing efficiency, critical for formulation stability.
Pharmacological Potential
The pyrrolidine ring’s rigidity may mimic proline-rich domains in protein targets.
Biological Activity
Ethyl 3-{1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-1H-pyrazole-5-carboxylate hydrochloride (CAS No. 1232232-98-2) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 379.8 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazoles have been shown to inhibit various cancer cell lines through different mechanisms:
- Inhibition of Kinases : Many pyrazole derivatives demonstrate inhibitory effects on key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This compound is hypothesized to exhibit similar properties due to its structural similarities with other active pyrazoles .
- Cell Cycle Arrest and Apoptosis : In vitro studies have indicated that certain pyrazole derivatives can induce cell cycle arrest and promote apoptosis in cancer cells. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values in the low micromolar range .
- Synergistic Effects with Chemotherapy : Research indicates that combining pyrazole derivatives with established chemotherapeutic agents can enhance anticancer efficacy. A study demonstrated that certain pyrazoles exhibited a synergistic effect when used in conjunction with doxorubicin on breast cancer cell lines .
The mechanisms underlying the biological activity of this compound may include:
- Targeting Signaling Pathways : By inhibiting specific kinases, these compounds disrupt critical signaling pathways that promote tumor growth and survival.
- Inducing Reactive Oxygen Species (ROS) : Some studies suggest that pyrazole derivatives can increase ROS levels within cancer cells, leading to oxidative stress and subsequent cell death .
Case Studies and Research Findings
A review of the literature reveals several key findings regarding the biological activity of pyrazole derivatives:
| Study | Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Zheng et al. (2022) | Pyrazole-benzimidazole derivative | U937, K562 | 0.19 | Aurora A/B kinase inhibition |
| Kumar et al. (2020) | Pyrazole carboxamide | HepG2, HCT116 | 1.1 - 3.3 | Cytotoxicity via DNA binding |
| Aydın et al. (2014) | Pyrazole-biphenyl derivative | K562 | 69.95% inhibition | Apoptosis induction |
These studies illustrate the promising nature of pyrazole derivatives in anticancer research and highlight the potential for further exploration of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
